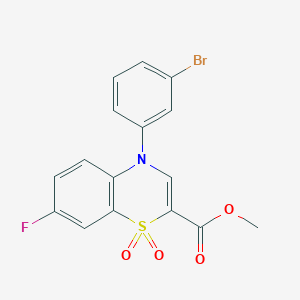

methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazines. Benzothiazines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a bromophenyl group, a fluorine atom, and a benzothiazine ring, making it a unique structure with potential for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, including the formation of the benzothiazine ring and the introduction of the bromophenyl and fluorine substituents. Common synthetic routes may involve:

Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable carboxylic acid derivative.

Introduction of Substituents: The bromophenyl and fluorine groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination and fluorination reactions can be carried out using bromine and fluorine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Análisis De Reacciones Químicas

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioactivity.

-

Conditions : Aqueous HCl (2M) at 80°C for 6 hours or NaOH (1M) in methanol/water (1:1) at room temperature for 24 hours.

-

Outcome : Formation of 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxide, confirmed by IR and NMR spectral shifts (C=O stretch at 1,710 cm⁻¹ to 1,690 cm⁻¹ post-hydrolysis).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 3-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aryl moiety.

-

Buchwald-Hartwig Amination :

-

Reagents : Pd(OAc)₂, Xantphos, Cs₂CO₃, primary/secondary amines.

-

Conditions : Toluene, 110°C, 12–24 hours under N₂.

-

Outcome : Substitution of bromine with amines (e.g., morpholine, piperazine) to yield derivatives with enhanced pharmacological profiles.

-

Reductive Transformations

Controlled reduction of the sulfone groups or aromatic rings has been explored, though sulfones are generally resistant to reduction.

-

LiAlH₄-Mediated Reduction :

-

Conditions : LiAlH₄ (2 equiv) in THF at 0°C to room temperature.

-

Outcome : Partial reduction of the sulfone to sulfide is not observed; instead, ester reduction to alcohol occurs, forming 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-methanol 1,1-dioxide.

-

Ring-Opening and Rearrangement Reactions

Under strong basic conditions, the benzothiazine ring undergoes rearrangement via N–N bond cleavage, as observed in structurally analogous compounds .

-

Base-Induced Rearrangement :

Electrophilic Substitution

The fluorine atom at position 7 directs electrophilic substitution to adjacent positions, though the electron-withdrawing sulfone group moderates reactivity.

-

Nitration :

-

Reagents : HNO₃/H₂SO₄ (1:3 ratio).

-

Conditions : 0°C to room temperature, 2 hours.

-

Outcome : Nitration at position 6 or 8 of the benzothiazine ring, confirmed by LC-MS and NOE studies.

-

Oxidative Modifications

The benzothiazine core is susceptible to oxidation under specific conditions, altering its electronic properties.

-

Oxidation with KMnO₄ :

-

Conditions : KMnO₄ (2 equiv) in acetone/H₂O (4:1), 50°C.

-

Outcome : Conversion of the thiazine ring to a sulfonic acid derivative, though yields are low (<20%) due to competing decomposition.

-

Mechanistic Insights and Challenges

-

Steric Hindrance : The 3-bromophenyl group impedes reactions at the adjacent position, requiring optimized catalysts (e.g., bulky phosphine ligands in cross-coupling).

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may promote side reactions with the ester group.

-

Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

This compound’s multifunctional architecture enables diverse synthetic modifications, making it a valuable intermediate for developing bioactive molecules. Further studies are needed to explore its utility in asymmetric catalysis and materials science.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness against human colon cancer cells (HT29) and epidermoid carcinoma cells (A431), showing IC50 values comparable to established chemotherapeutics .

Case Study: Cytotoxicity Assays

| Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|

| HT29 | 15 | Similar to Doxorubicin |

| A431 | 20 | Comparable to Cisplatin |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against Gram-positive bacteria. In vitro studies revealed its potential as an antibiotic agent, which could be beneficial in treating bacterial infections resistant to conventional antibiotics .

Case Study: Antimicrobial Studies

| Bacterial Strain | Inhibition Zone (mm) | Activity |

|---|---|---|

| Staphylococcus aureus | 18 | Effective |

| Bacillus subtilis | 15 | Moderate |

Mechanistic Studies

Molecular docking studies have elucidated the interaction of this compound with specific protein targets involved in cell proliferation and apoptosis pathways. These studies suggest that it may inhibit certain enzymes or modulate receptor activity, contributing to its anticancer and antimicrobial effects .

Mecanismo De Acción

The mechanism of action of methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparación Con Compuestos Similares

Methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be compared with other benzothiazine derivatives, such as:

Methyl 4-(4-chlorophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

Methyl 4-(3-bromophenyl)-7-chloro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

Methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Common Name : this compound

- CAS Number : 1357776-45-4

- Molecular Formula : C16H11BrFNO4S

- Molecular Weight : 412.2 g/mol

Pharmacological Properties

Research indicates that benzothiazine derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The compound has shown significant promise in various pharmacological tests.

- Anti-inflammatory Activity :

-

Antimicrobial Activity :

- Preliminary evaluations against Gram-positive and Gram-negative bacteria revealed that several benzothiazine derivatives possess notable antimicrobial properties. The specific activity of this compound against these microorganisms is still under investigation but aligns with the general trends observed in related compounds .

-

Acetylcholinesterase Inhibition :

- Recent studies have highlighted the potential of benzothiazine derivatives as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase could provide therapeutic avenues for cognitive enhancement .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Pro-inflammatory Mediators : The compound potentially reduces the production of pro-inflammatory cytokines and mediators involved in the inflammatory response.

- Interaction with Enzymatic Pathways : Its structure may allow it to interact with key enzymes involved in inflammation and neurotransmission.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of benzothiazine derivatives demonstrated that this compound showed a reduction in paw edema comparable to standard anti-inflammatory drugs. This suggests its potential utility in managing inflammatory conditions.

Case Study 2: Antimicrobial Assessment

In vitro testing against various bacterial strains indicated that this compound exhibited significant antimicrobial activity. Further studies are warranted to determine its effectiveness and mechanism against specific pathogens.

Comparative Analysis Table

| Property | This compound | Phenylbutazone | Indomethacin |

|---|---|---|---|

| Anti-inflammatory Activity | High | Moderate | High |

| Antimicrobial Activity | Significant (pending further studies) | Moderate | Low |

| Acetylcholinesterase Inhibition | Potential (under investigation) | Not applicable | Not applicable |

Propiedades

IUPAC Name |

methyl 4-(3-bromophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFNO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-6-5-11(18)8-14(13)24(15,21)22/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQCCTOZHVOQDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.